molecular formula C20H15F2N5O2S B2981445 N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897617-28-6

N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2981445
M. Wt: 427.43
InChI Key: DUGDFYOVNMUTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring and two 4-fluorophenyl groups . These functional groups suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Structural Characterization

N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide and its derivatives have been synthesized and structurally characterized, indicating their potential for diverse biological activities. For example, the synthesis and structural characterization of isostructural compounds with modifications in the fluorophenyl groups have been detailed, providing insights into their molecular conformations and potential chemical reactivity (Kariuki et al., 2021). Similarly, the structure determination of structural analogs through synchrotron X-ray powder diffraction highlighted their isostructural nature and potential for cytotoxic activities (Gündoğdu et al., 2017).

Biological Activities

The compound and its structural analogs have shown promise in various biological activities, including antimicrobial and cytotoxic effects. For instance, microwave-assisted synthesis of hybrid molecules containing similar structural motifs demonstrated antimicrobial, antilipase, and antiurease activities, suggesting the compound's potential in developing new antimicrobial agents (Başoğlu et al., 2013). Additionally, novel syntheses of 1,2,4-triazolo[3,4-b]thiazoles, which are structurally related, showed significant antimicrobial activity, further indicating the compound's relevance in antimicrobial research (Bhat & Holla, 2004).

Anticancer and Antioxidant Properties

Research on derivatives structurally similar to N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has shown potential anticancer and antioxidant properties. For instance, celecoxib derivatives, which share a similar molecular framework, were evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, indicating the compound's potential utility in designing therapeutic agents with multiple biological activities (Küçükgüzel et al., 2013). Another study highlighted the antioxidant and anticancer activity of novel derivatives, demonstrating their effectiveness in inducing apoptosis in cancer cells and scavenging free radicals, further underscoring the compound's potential in cancer therapy and antioxidant applications (Sunil et al., 2010).

properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2S/c21-13-3-1-12(2-4-13)17-25-20-27(26-17)16(11-30-20)9-10-23-18(28)19(29)24-15-7-5-14(22)6-8-15/h1-8,11H,9-10H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGDFYOVNMUTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

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